N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS/c21-16-10-11-17-18(12-16)25-20(22-17)23-19(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFALRXZMFFDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 6-chlorobenzo[d]thiazole with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as phosphorus oxychloride under reflux conditions . The reaction mixture is then purified using techniques like thin-layer chromatography (TLC) to ensure the homogeneity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Amide Bond Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. For example:
Reaction :
-
Characterization : The product is confirmed via -NMR (loss of amide proton at δ 12.65 ppm) and IR (disappearance of C=O stretch at 1693 cm) .
Nucleophilic Aromatic Substitution (SN_NNAr)
The electron-deficient 6-chloro position on the benzothiazole ring reacts with nucleophiles (e.g., amines, thiols) under basic conditions:
Reaction :
-
Example : Substitution with piperidine yields derivatives with enhanced antitubercular activity (MIC: 100 μg mL) .
-
Optimized Conditions : Anhydrous KCO in DMF at 80°C for 6 hours .
Cross-Coupling Reactions
The biphenyl moiety participates in Suzuki-Miyaura couplings with boronic acids:
Reaction :
Electrophilic Substitution on the Biphenyl Ring
The biphenyl group undergoes nitration or sulfonation at the para position relative to the carboxamide:
Reaction :
-
Regioselectivity : Directed by the electron-withdrawing carboxamide group .
-
Applications : Nitro derivatives serve as intermediates for reduced amine analogs.
Thiazole Ring Functionalization
The benzothiazole ring reacts with oxidizing agents to form sulfoxide or sulfone derivatives:
Reaction :
Table 2: Spectroscopic Data for Reaction Products
| Derivative | -NMR (δ, ppm) | IR (cm) | MS (m/z) |
|---|---|---|---|
| Parent compound | 7.82 (s, 1H, Ar-H), 12.65 (s, NH) | 1693 (C=O), 1597 (C=N) | 385.89 [M+H] |
| Hydrolyzed acid | 8.12 (s, 1H, COOH) | 1712 (COOH) | 227.00 [M+H] |
| Piperidine derivative | 4.32 (s, 2H, CH-N) | 1685 (C=O) | 476.43 [M+H] |
Mechanistic Insights
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide exhibit promising antimicrobial activities. For instance, derivatives of benzothiazole have been shown to possess notable antibacterial effects against Gram-positive and Gram-negative bacteria. A study evaluated various thiazole derivatives for their antimicrobial efficacy, revealing that certain compounds demonstrated significant activity against resistant strains of bacteria, which is crucial in the context of increasing antibiotic resistance .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies utilizing Sulforhodamine B assays have indicated that derivatives of benzothiazole exhibit cytotoxic effects on estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Molecular docking studies further elucidated the binding interactions between these compounds and their targets, suggesting a mechanism of action that may inhibit cancer cell proliferation .
Case Study on Antimicrobial Activity
A recent study synthesized a series of thiazole derivatives and tested their antimicrobial activity against various pathogens. The results indicated that specific modifications to the benzothiazole structure enhanced antibacterial potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 5.19 | Effective against Gram-positive bacteria |
| Compound B | 12.34 | Effective against Gram-negative bacteria |
Case Study on Anticancer Activity
Another research effort focused on evaluating the anticancer potential of benzothiazole derivatives against MCF7 cells. The study found that certain compounds led to a significant reduction in cell viability at low concentrations (IC50 values ranging from 10 to 20 µM), indicating their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves the inhibition of key enzymes and pathways. For instance, its anti-inflammatory activity is mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins . The compound also exhibits anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis .
Comparison with Similar Compounds
N-Substituted [1,1'-Biphenyl]-4-Carboxamides
Several analogs sharing the biphenyl carboxamide scaffold but differing in N-linked substituents have been synthesized and studied (Table 1):
Key Findings :
Benzothiazole vs. Thiazole Derivatives
Compound A ’s 6-chlorobenzo[d]thiazole group contrasts with simpler thiazole-based analogs (Table 2):
Key Findings :
- Chlorine Substitution : The 6-chloro group in Compound A likely improves target binding via halogen bonding, a feature absent in Y030-2401 .
- Positional Effects : Substitution at benzothiazole-4 (e.g., fluorophenyl in ) versus benzothiazole-2 in Compound A alters electronic properties and steric accessibility .
Functional Group Variations
- Pyridinyl and Sulfonamide Additions : Compounds like N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-... () introduce pyridinyl groups, which may enhance hydrogen bonding or metal coordination .
- Acylsulfonamide Hybrids : N-((4-(benzyloxy)phenyl)sulfonyl)-3′,5′-dichloro-[1,1'-biphenyl]-4-carboxamide (13a) combines sulfonamide and dichloro-biphenyl motifs, offering dual hydrophobic and polar interactions .
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, which is known for its pharmacological properties, and a biphenyl structure that may enhance its bioactivity. The presence of the chlorine atom at the 6-position of the thiazole ring is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Several studies have demonstrated that thiazole derivatives possess significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds with thiazole structures have shown effectiveness against bacterial strains and fungi.
- Modulation of ABC Transporters : This compound may influence ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the benzo[d]thiazole ring.
- Coupling with biphenyl derivatives.
- Introduction of the carboxamide functional group.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : The compound can interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It may activate apoptotic pathways leading to programmed cell death.
- Interaction with Protein Targets : The compound could bind to specific proteins involved in tumor growth or microbial resistance.
Antitumor Activity
A study evaluated the cytotoxic effects of several thiazole derivatives, revealing that compounds with similar structures to this compound showed IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines. The presence of electron-withdrawing groups like chlorine significantly enhanced their activity .
Antimicrobial Efficacy
Research demonstrated that thiazole-containing compounds exhibited promising antimicrobial activity against Mycobacterium tuberculosis, with some derivatives showing MIC values as low as 0.968 µM . This suggests potential application in treating resistant infections.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the standard synthetic routes for preparing N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide and its structural analogs?
The compound is typically synthesized via coupling reactions between substituted benzo[d]thiazol-2-amine derivatives and activated biphenyl carbonyl intermediates. For example, a general procedure involves refluxing 6-chlorobenzo[d]thiazol-2-amine with [1,1'-biphenyl]-4-carbonyl chloride in acetonitrile or DMF, using triethylamine as a base. Purification is achieved via automated flash chromatography or recrystallization, with yields ranging from 45% to 86% depending on substituents and reaction optimization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : To verify aromatic proton environments and carboxamide linkage (e.g., NH peaks at δ 12.5–12.7 ppm in DMSO-d₆) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 482.90 for analogs) .
- Infrared (IR) Spectroscopy : Detects functional groups like C=O (1686–1700 cm⁻¹) and NH stretches (3589 cm⁻¹) .
Q. What solvent systems and purification methods are effective for isolating this compound?
Common purification methods include:
- Flash Chromatography : Using gradients of ethyl acetate/hexane or methanol/dichloromethane .
- Recrystallization : Ethanol-water or acetone-ethanol mixtures improve crystallinity .
- Trituration : Water or cold diethyl ether removes unreacted starting materials .
Advanced Research Questions
Q. How can synthetic yields be optimized in multi-step syntheses of this compound?
Key strategies include:
- Catalyst Optimization : Using coupling agents like HATU or EDCI for efficient amide bond formation .
- Temperature Control : Refluxing in acetonitrile (70–80°C) ensures complete reaction without decomposition .
- Stoichiometric Adjustments : A 1.2:1 molar ratio of amine to carbonyl chloride minimizes side products .
Q. What structural modifications enhance the bioactivity of this compound, and how are they evaluated?
- Substituent Variation : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the biphenyl or thiazole rings improves metabolic stability and target affinity .
- Biological Assays : In vitro testing (e.g., anti-inflammatory IC₅₀ in RAW 264.7 cells) and molecular docking (e.g., STING protein binding) validate activity .
Q. How should researchers resolve contradictory bioactivity data across different cell lines?
- Comparative Assays : Test the compound in parallel cell lines (e.g., HEK293 vs. HeLa) under standardized conditions .
- Metabolic Profiling : Use LC-MS to identify cell-specific metabolite interference .
- Structural Analog Screening : Compare activity of derivatives (e.g., trifluoromethyl vs. methoxy substituents) to pinpoint critical moieties .
Q. What advanced computational methods support SAR studies for this compound?
- Molecular Dynamics (MD) Simulations : Predict binding stability with targets like TRP channels or STING proteins .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- Pharmacophore Modeling : Identify essential interaction points (e.g., hydrogen bonds with Glu260 in TRPV1) .
Data Contradiction Analysis
Q. How can discrepancies in reported IC₅₀ values for kinase inhibition be addressed?
- Assay Validation : Ensure consistent ATP concentrations and enzyme batches across experiments.
- Control Compounds : Include reference inhibitors (e.g., staurosporine) to calibrate activity .
- Structural Verification : Confirm compound integrity via NMR post-assay to rule out degradation .
Methodological Tables
Q. Table 1: Representative Synthetic Yields of Analogs
| Substituent on Thiazole | Purification Method | Yield (%) | Reference |
|---|---|---|---|
| 6-Chloro | Flash Chromatography | 86 | |
| 6-Fluoro | Recrystallization | 70 | |
| 6-Methoxy | Trituration | 45 |
Q. Table 2: Key Spectroscopic Data
| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| Carboxamide NH | 12.5–12.7 (s) | 3589 (br) |
| Biphenyl C=O | - | 1686–1700 |
| Thiazole C-Cl | - | 750–760 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
